![molecular formula C15H16O4 B359177 Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate CAS No. 438221-53-5](/img/structure/B359177.png)
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate, also known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a synthetic compound that belongs to the class of furan carboxylates. It has a molecular formula of C16H18O4 and a molecular weight of 274.31 g/mol.
Mechanism of Action
The mechanism of action of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is not fully understood. However, studies have suggested that Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate exerts its biological effects by modulating the activity of various signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, the Nrf2 pathway, and the STAT3 pathway. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has also been found to induce the expression of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).
Biochemical and Physiological Effects:
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as IL-10. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate is also soluble in various solvents, making it easy to handle and use in experiments. However, Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate also has some limitations. It is a synthetic compound that may not accurately represent the behavior of natural compounds. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate may also have toxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate. One area of research is the development of new Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the potential applications of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate in agriculture, such as its use as a plant growth regulator. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate and its potential applications in various diseases, such as neurodegenerative diseases and cardiovascular diseases.
Synthesis Methods
The synthesis of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate involves the reaction between 5-formylfuran-2-carboxylic acid and 2,4-dimethylphenol in the presence of a catalyst. The reaction is carried out in a solvent under specific temperature and pressure conditions. The yield of Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate can be improved by optimizing the reaction parameters.
Scientific Research Applications
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate has also been used as a precursor for the synthesis of various bioactive compounds.
properties
IUPAC Name |
methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-10-4-6-13(11(2)8-10)18-9-12-5-7-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHUPCIRFQUSTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(2,4-dimethylphenoxy)methyl]furan-2-carboxylate |
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